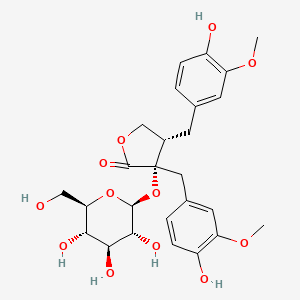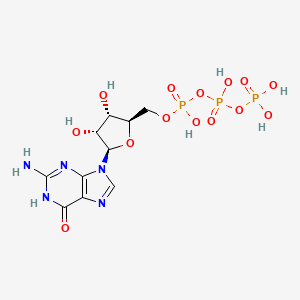
Triethoxy(3,3,3-trifluoropropyl)silane
Vue d'ensemble
Description
Triethoxy(3,3,3-trifluoropropyl)silane, also known as T3FPS, is a silane compound with a unique structure. It is a colorless, volatile liquid with a molecular weight of 270.39 g/mol. T3FPS is an important intermediate in the synthesis of a variety of compounds and has been used for many years in the laboratory for various applications. It is also used as a surfactant in the production of polymers and as a catalyst in organic reactions.
Applications De Recherche Scientifique
1. Adsorbents and Polymer Coatings with Biocidal Activity Triethoxy(3,3,3-trifluoropropyl)silane has been used in the synthesis of compounds for preparing adsorbents and polymer coatings with biocidal activity. For example, Voronkov et al. (1992) demonstrated the use of a compound derived from triethoxy(3-aminopropyl)silane in the preparation of such materials, highlighting its versatility in functional applications (Voronkov, Stankevich, & Dubinskaya, 1992).
2. Formation of Ordered Structured Materials This compound has also been instrumental in the formation of ordered structured materials. Shimojima et al. (1997) investigated the hydrolysis and polycondensation of triethoxy(alkyl)silanes, including variants like this compound, to create materials with structured properties (Shimojima, Sugahara, & Kuroda, 1997).
3. Polyfluoroorganosiloxane Resins In the field of resin synthesis, this compound has been used to produce polyfluoroorganosiloxane resins. Ponomarenko et al. (1966) demonstrated this application, exploring the hydrolytic cocondensation of this compound with other silanes (Ponomarenko, Khomutova, & Manucharova, 1966).
4. Vapor Pressure Characterization Research by Jiang et al. (2020) involved the measurement and correlation of the saturated vapor pressures of compounds including trimethoxy(3,3,3-trifluoropropyl)silane, providing valuable data for its physical characterization (Jiang et al., 2020).
5. Use in Chemical Reactions this compound has been used in various chemical reactions. For instance, Wang et al. (2014) reported its use in a copper-catalyzed three-component reaction, showcasing its potential in complex chemical synthesis (Wang, Xue, & Wang, 2014).
Mécanisme D'action
Target of Action
Triethoxy(3,3,3-trifluoropropyl)silane, also known as Silane, triethoxy(trifluoropropyl)-, is primarily used as a reagent in the synthesis of various organosilicon compounds . It targets surfaces where it forms a protective film, particularly on lithium metal anode and high voltage cathode surfaces .
Mode of Action
The compound interacts with its targets through preferential reduction and oxidation processes . This interaction leads to the construction of high stability protective films on the targeted surfaces .
Biochemical Pathways
The compound affects the synthesis pathways of various organosilicon compounds . It is commonly used in the synthesis of silsesquioxane-based polymers . It is also a precursor in the synthesis of macroporous gels for oil and water separation .
Result of Action
The result of the compound’s action is the improvement of interphasial stability of the electrode/electrolyte in lithium metal batteries . It can also lead to the creation of hydrophobic silica aerogel for the removal of uranium from aqueous solutions .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound is moisture sensitive , which means its effectiveness and stability can be compromised in humid conditions. Therefore, it is typically stored in a cool, dark place under inert gas .
Safety and Hazards
Triethoxy(3,3,3-trifluoropropyl)silane is flammable and can cause skin and eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, using personal protective equipment, and ensuring adequate ventilation .
Orientations Futures
Triethoxy(3,3,3-trifluoropropyl)silane is used in the manufacture of defoaming agents, releasing agents, fluoro silicone resin, and coating. It is used as a coupling agent for epoxy resin . Its future directions could involve further exploration of these applications and potential new uses in related fields.
Propriétés
IUPAC Name |
triethoxy(3,3,3-trifluoropropyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19F3O3Si/c1-4-13-16(14-5-2,15-6-3)8-7-9(10,11)12/h4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGWXNBXAXOQBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCC(F)(F)F)(OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19F3O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50529579 | |
| Record name | Triethoxy(3,3,3-trifluoropropyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50529579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681-97-0, 86876-45-1 | |
| Record name | (3,3,3-Trifluoropropyl)triethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=681-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethoxy(3,3,3-trifluoropropyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50529579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7,8-Dihydro-5H-thiopyrano[4,3-D]pyrimidine-2,4-diol](/img/structure/B3030040.png)

![tert-Butyl 6-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3030046.png)










